molecular formula C21H17BrN2O2 B6138729 N-(4-benzamido-3-methylphenyl)-3-bromobenzamide

N-(4-benzamido-3-methylphenyl)-3-bromobenzamide

Cat. No.: B6138729
M. Wt: 409.3 g/mol
InChI Key: VRIOXYYMDJZUMC-UHFFFAOYSA-N
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Description

N-(4-benzamido-3-methylphenyl)-3-bromobenzamide: is a synthetic organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide group attached to a brominated benzene ring and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-benzamido-3-methylphenyl)-3-bromobenzamide typically involves the following steps:

    Nitration: The starting material, 3-methylphenylamine, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with benzoyl chloride to form N-(4-benzamido-3-methylphenyl)benzamide.

    Bromination: Finally, the benzamide is brominated at the meta position using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-benzamido-3-methylphenyl)-3-bromobenzamide can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding N-(4-benzamido-3-methylphenyl)benzamide.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products Formed:

    Oxidation: N-(4-benzamido-3-methylphenyl)-3-bromobenzoic acid.

    Reduction: N-(4-benzamido-3-methylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)-3-bromobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)-3-bromobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

  • N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
  • N-(4-benzamido-3-methylphenyl)-4-fluorobenzamide
  • N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide

Comparison: N-(4-benzamido-3-methylphenyl)-3-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the brominated compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2/c1-14-12-18(23-21(26)16-8-5-9-17(22)13-16)10-11-19(14)24-20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIOXYYMDJZUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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